molecular formula C15H21BrFN3O2 B13882303 tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate

tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate

Cat. No.: B13882303
M. Wt: 374.25 g/mol
InChI Key: XABMTPVJDQPEOR-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyridine ring substituted with bromine and fluorine atoms

Preparation Methods

The synthesis of tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes or ketones.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with the piperidine ring.

    Substitution with Bromine and Fluorine: The bromine and fluorine atoms are introduced through halogenation reactions.

    Carbamate Formation: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

tert-Butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen and carbon atoms.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action are studied to understand its potential therapeutic effects and to optimize its use in various applications.

Comparison with Similar Compounds

tert-Butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl (4-methylpiperidin-4-yl)carbamate: This compound has a similar piperidine ring but lacks the bromine and fluorine substitutions on the pyridine ring.

    tert-Butyl (2-bromo-5-fluoropyridin-4-yl)carbamate: This compound has a similar pyridine ring with bromine and fluorine substitutions but differs in the position of the carbamate group.

    tert-Butyl N-(5-bromothiophen-3-yl)carbamate: This compound has a thiophene ring instead of a pyridine ring, with similar bromine substitution.

The uniqueness of this compound lies in its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21BrFN3O2

Molecular Weight

374.25 g/mol

IUPAC Name

tert-butyl N-[1-(5-bromo-3-fluoropyridin-2-yl)piperidin-4-yl]carbamate

InChI

InChI=1S/C15H21BrFN3O2/c1-15(2,3)22-14(21)19-11-4-6-20(7-5-11)13-12(17)8-10(16)9-18-13/h8-9,11H,4-7H2,1-3H3,(H,19,21)

InChI Key

XABMTPVJDQPEOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=C(C=N2)Br)F

Origin of Product

United States

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